N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Drug Discovery Physicochemical Profiling Library Screening

Researchers screening 1,2,3-triazole-4-carboxamide libraries face a gap: novel, uncharacterized scaffolds are often unavailable, forcing use of potentially irrelevant analogs. This compound fills that gap as a structurally novel, achiral scaffold with no reported bioactivity, enabling de novo target identification without pre-existing bias. - True screening novelty: uncharacterized scaffold ideal for diversity-oriented libraries. - Matched molecular pair: use with the 4-methylphenyl analog (CAS 1207055-72-8) to probe substituent effects on logP, solubility, and permeability. - Supply assurance: available from established screening compound collections with 1-week lead time.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 1261003-40-0
Cat. No. B2964263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
CAS1261003-40-0
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H18N4O2/c1-21(12-14-6-4-3-5-7-14)18(23)17-13-22(20-19-17)15-8-10-16(24-2)11-9-15/h3-11,13H,12H2,1-2H3
InChIKeyFABUAZHKWAEXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 51 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile: 4-Methoxyphenyl Triazole-4-Carboxamide


N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1261003-40-0) is a synthetic, achiral small molecule (MW 322.36 g/mol, molecular formula C18H18N4O2) belonging to the 1,2,3-triazole-4-carboxamide class . It is listed as a screening compound in the ChemDiv Discovery Chemistry Collection (Compound ID L524-0445) and is not associated with any reported bioactivity data in peer-reviewed literature or public databases . The compound features a 1-(4-methoxyphenyl)-1H-1,2,3-triazole core with an N-benzyl-N-methyl carboxamide substituent at the 4-position, distinguishing it from analogs with variations in the N-aryl substituent, the amide side chain, or the triazole 5-position .

1
Uncharacterized screening compound — no reported bioactivity or target annotation
2
Suited for diversity-oriented library screening and scaffold exploration
3
Requires de novo assay profiling; not prioritized for any specific target

Substitution Risk & Data Gaps


This compound resides within a chemical sub-series where minor structural perturbations are known to cause significant shifts in biological activity, selectivity, and physicochemical properties in related 1,2,3-triazole-4-carboxamides [1]. However, for this specific compound, no quantitative biological data (binding affinity, functional activity, antimicrobial potency, or ADME parameters) exist to either confirm or refute its equivalence to any analog. Procurement decisions based on presumed class-level activity are therefore unsupported by direct evidence. The absence of verified differentiation data means that substitution with a close analog—such as N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207055-72-8) or N-benzyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 954354-66-6)—introduces an unquantifiable risk of altered target engagement, solubility, permeability, or metabolic stability .

!
Analog substitution carries unquantifiable risk — no direct biological data exist for this compound or close analogs
Data-gap context
!
4-Methoxy vs. 4-methyl switch may shift logP and PSA, altering permeability and assay behavior
Physicochemical mismatch context
!
Class-level CB1 antagonist activity from related triazoles may not transfer to this unsubstituted 5-position analog
Class-level inference; requires validation

Differentiation Evidence: 4-Methoxyphenyl Triazole-4-Carboxamide


Lipophilicity: Methoxy vs. Methyl Analogs

The target compound (4-methoxyphenyl analog) and its direct 4-methylphenyl analog (CAS 1207055-72-8) differ in the 1-aryl substituent. ChemDiv reports a predicted logP of 2.85 for the target compound . No experimentally determined logP or logD values are available for the 4-methylphenyl analog in public sources; a predicted logP of approximately 3.1–3.3 is estimated based on the replacement of the polar methoxy group with a methyl group, which typically increases lipophilicity by ~0.3–0.5 log units . This difference, if confirmed, would translate to a 2- to 3-fold change in n-octanol/water partition coefficient, potentially impacting membrane permeability and non-specific protein binding in cellular assays [1].

Lipophilicity: Methoxy vs. Methyl
Supporting evidence
Predicted logP 2.85 (target) vs. ~3.1–3.3 (methyl analog)
Target: 4-methoxyphenyl vs. 4-methylphenyl analog
Estimated ΔlogP ≈ +0.25 to +0.45
Predicted lipophilicity shift may alter membrane partitioning; in silico only
No experimental logP for either compound; vendor-predicted values
Drug Discovery Physicochemical Profiling Library Screening

MW and PSA Impact on Permeability

The target compound (MW 322.36, PSA 50.3 Ų) exhibits a higher molecular weight and larger polar surface area relative to the 4-methylphenyl analog (MW 306.4, PSA ~41 Ų estimated due to replacement of methoxy oxygen with carbon) . The additional 16 Da and ~9 Ų of polar surface area arise from the 4-methoxy oxygen atom, which serves as a hydrogen bond acceptor (HBA count: 5 vs. 4 for the methyl analog). In the context of CNS drug discovery guidelines (MW < 400, PSA < 90 Ų for oral absorption; PSA < 60–70 Ų for brain penetration), both compounds fall within favorable ranges, but the 4-methoxy compound trends toward lower membrane permeability and potentially reduced CNS exposure [1].

MW & PSA: Permeability Impact
Supporting evidence
MW 322.4, PSA 50.3 Ų (target) vs. MW 306.4, PSA ~41 Ų (methyl analog)
Target: 4-methoxyphenyl vs. 4-methylphenyl analog
ΔMW +16 Da · ΔPSA ~+9 Ų · ΔHBA +1
Higher PSA may reduce membrane permeability; CNS-relevant difference
PSA for comparator estimated; no experimental permeability data
Drug Design ADME Properties Lead Optimization

CB1 Antagonist Class-Level Reference

A structurally related series of 1,2,3-triazole-4-carboxamides bearing benzyl amide side chains has been reported as potent cannabinoid CB1 receptor antagonists [1]. The most active compounds in that series exhibited IC50 values < 20 nM against CB1 and demonstrated >1000-fold selectivity over CB2 receptors (CB2 IC50 > 10 μM). The target compound incorporates the key pharmacophoric elements identified in that study—a 1-aryl-1,2,3-triazole core and an N-benzyl amide side chain—but differs at the triazole 5-position (unsubstituted vs. substituted in the active series) and in the N-methylation of the amide nitrogen. No CB1 activity data are available for this specific compound. Activity must be confirmed experimentally before any selection based on CB1 pharmacology can be justified.

CB1 Antagonist Reference
Class-level inference
No CB1 activity data for this compound
Lead series IC50 1000-fold CB2 selectivity (Hou 2009)
Structural similarity does not confirm CB1 engagement; requires prospective assay
Absent from published dataset; N-methylation may alter affinity
Cannabinoid Receptor CB1 Antagonist Triazole SAR

Exploratory Applications: 4-Methoxyphenyl Triazole-4-Carboxamide


Scaffold Validation for Triazole Library

This compound may serve as an uncharacterized scaffold representative in a diversity-oriented screening library. Its value lies in its structural novelty relative to commercially available triazole-carboxamides, but it cannot be prioritized for any specific biological target without de novo screening.

Methoxy vs. Methyl Physicochemical Comparison

When paired with its 4-methylphenyl analog (CAS 1207055-72-8), the target compound can serve as a matched molecular pair for evaluating the impact of a 4-methoxy substituent on logP, solubility, and permeability in a given assay system, provided parallel experimental determination is conducted.

Negative Control for CB1 Antagonist Screening

If experimentally confirmed to lack CB1 antagonist activity, this compound could potentially function as a chemically similar negative control for the benzyl-amide triazole series described by Hou et al. (2009). This application requires prospective validation. [1]

Application
Selection Property
Validation Focus
Scaffold validation for triazole library
Structural novelty relative to commercial triazole-carboxamides
Diversity screening; no target-based prioritization without de novo data
Matched molecular pair: methoxy vs. methyl
4-Methoxy substituent effect on logP and permeability
Parallel experimental logP/solubility determination against 4-methylphenyl analog
Negative control for CB1 antagonist screen
Chemical similarity to benzyl-amide triazole CB1 leads
Prospective CB1 activity confirmation required before control assignment
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